molecular formula C29H26N2O3 B252990 3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one

3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B252990
M. Wt: 450.5 g/mol
InChI Key: DXIGCILKOJKDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is commonly known as CEP-1347 and has been found to have significant effects on the biochemical and physiological processes within the body.

Mechanism of Action

CEP-1347 works by inhibiting the activity of the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in the regulation of various cellular processes, including cell death and inflammation. By inhibiting the activity of this pathway, CEP-1347 is able to prevent the death of neurons and reduce inflammation in the brain.
Biochemical and Physiological Effects:
CEP-1347 has been found to have significant effects on the biochemical and physiological processes within the body. It has been shown to improve the survival of neurons in the brain, reduce inflammation, and improve cognitive function. CEP-1347 has also been found to have antioxidant properties, which can help to protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

CEP-1347 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it a useful tool for studying the JNK pathway. However, one limitation of CEP-1347 is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CEP-1347. One area of research is the development of new derivatives of CEP-1347 that have improved neuroprotective properties. Another area of research is the investigation of the potential use of CEP-1347 in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, further studies are needed to determine the long-term effects of CEP-1347 on the body and its potential for use in clinical settings.
Conclusion:
In conclusion, CEP-1347 is a chemical compound that has significant potential for use in the treatment of neurological disorders. It has been extensively researched for its neuroprotective properties and has been found to have significant effects on the biochemical and physiological processes within the body. While there are some limitations to its use in lab experiments, there are several future directions for research on CEP-1347 that could lead to the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of CEP-1347 involves the use of various chemical reagents and processes. The most common method of synthesis involves the reaction of 1-naphthylmethylamine with 4-(dimethylamino)benzaldehyde in the presence of a catalyst. This reaction produces the intermediate compound, which is then further reacted with 3-acetylindole to produce CEP-1347.

Scientific Research Applications

CEP-1347 has been extensively studied for its potential applications in the treatment of various neurological disorders. It has been found to have significant neuroprotective effects and has been shown to improve the survival of neurons in the brain. CEP-1347 has also been found to be effective in the treatment of Parkinson's disease, Alzheimer's disease, and Huntington's disease.

Properties

Molecular Formula

C29H26N2O3

Molecular Weight

450.5 g/mol

IUPAC Name

3-[2-[4-(dimethylamino)phenyl]-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)indol-2-one

InChI

InChI=1S/C29H26N2O3/c1-30(2)23-16-14-21(15-17-23)27(32)18-29(34)25-12-5-6-13-26(25)31(28(29)33)19-22-10-7-9-20-8-3-4-11-24(20)22/h3-17,34H,18-19H2,1-2H3

InChI Key

DXIGCILKOJKDKJ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O

Origin of Product

United States

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